molecular formula C9H10BrClO3S B2478296 3-Bromo-6-methoxy-2,4-dimethylbenzenesulfonyl chloride CAS No. 2567496-68-6

3-Bromo-6-methoxy-2,4-dimethylbenzenesulfonyl chloride

Cat. No.: B2478296
CAS No.: 2567496-68-6
M. Wt: 313.59
InChI Key: AQSYLYATJCGIBU-UHFFFAOYSA-N
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Description

3-Bromo-6-methoxy-2,4-dimethylbenzenesulfonyl chloride is an organic compound with the molecular formula C9H10BrClO3S. It is a derivative of benzenesulfonyl chloride, featuring bromine, methoxy, and dimethyl substituents on the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-6-methoxy-2,4-dimethylbenzenesulfonyl chloride typically involves the sulfonylation of 3-Bromo-6-methoxy-2,4-dimethylbenzene. The reaction is carried out using chlorosulfonic acid (ClSO3H) as the sulfonylating agent. The reaction conditions usually require a controlled temperature environment to ensure the selective formation of the sulfonyl chloride group.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve high yield and purity. The compound is then purified through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-6-methoxy-2,4-dimethylbenzenesulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols, forming sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.

    Reduction Reactions: The compound can be reduced to the corresponding sulfonyl hydride using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The methoxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Reducing Agents: Lithium aluminum hydride (LiAlH4)

    Oxidizing Agents: Potassium permanganate (KMnO4)

Major Products Formed

    Sulfonamide Derivatives: Formed by the reaction with amines

    Sulfonate Ester Derivatives: Formed by the reaction with alcohols

    Sulfonothioate Derivatives: Formed by the reaction with thiols

Scientific Research Applications

3-Bromo-6-methoxy-2,4-dimethylbenzenesulfonyl chloride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of sulfonamide, sulfonate ester, and sulfonothioate derivatives.

    Biology: Employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as intermediates in the synthesis of active pharmaceutical ingredients (APIs).

    Industry: Utilized in the production of specialty chemicals and materials, including dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of 3-Bromo-6-methoxy-2,4-dimethylbenzenesulfonyl chloride involves the electrophilic attack of the sulfonyl chloride group on nucleophilic sites. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of sulfonamide, sulfonate ester, and sulfonothioate derivatives. The bromine and methoxy substituents on the benzene ring can influence the reactivity and selectivity of the compound in various chemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-4-methoxybenzenesulfonyl chloride
  • 3-Bromo-6-methoxy-2-methylbenzenesulfonyl chloride
  • 3-Bromo-6-methoxy-2,4-dimethylbenzoic acid

Uniqueness

3-Bromo-6-methoxy-2,4-dimethylbenzenesulfonyl chloride is unique due to the presence of both bromine and methoxy groups on the benzene ring, which can significantly influence its chemical reactivity and selectivity. The dimethyl substituents further enhance its stability and solubility in organic solvents, making it a valuable reagent in organic synthesis and industrial applications.

Properties

IUPAC Name

3-bromo-6-methoxy-2,4-dimethylbenzenesulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrClO3S/c1-5-4-7(14-3)9(15(11,12)13)6(2)8(5)10/h4H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQSYLYATJCGIBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1Br)C)S(=O)(=O)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrClO3S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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